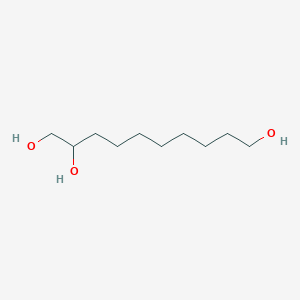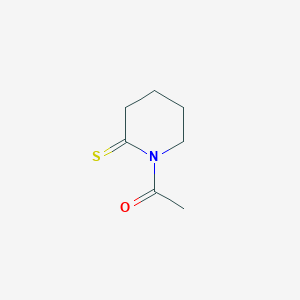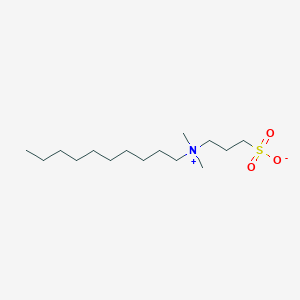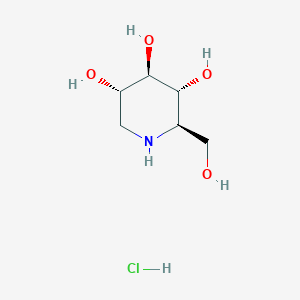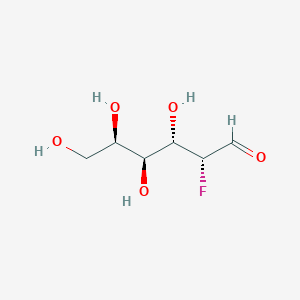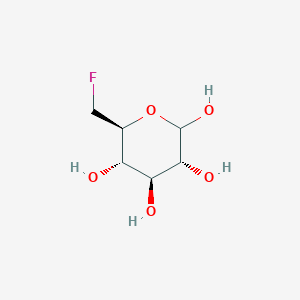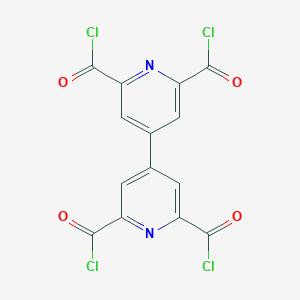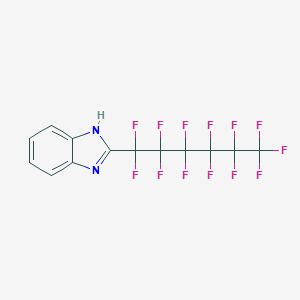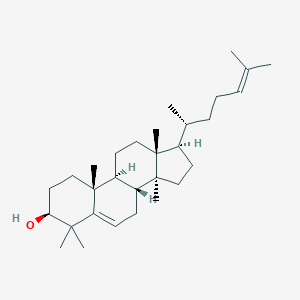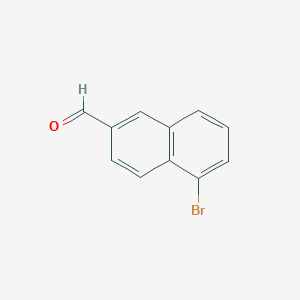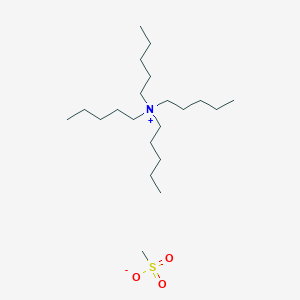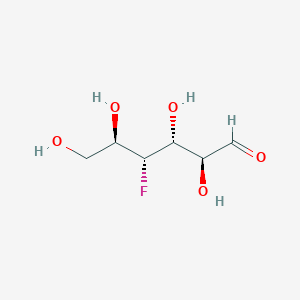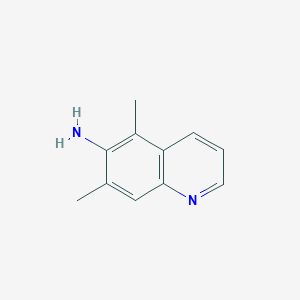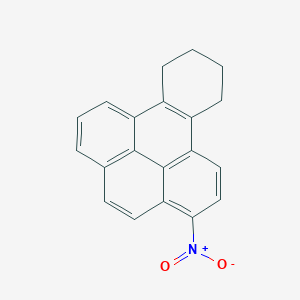
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, also known as 3-nitrobenzo(a)pyrene, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials. It is a highly toxic and carcinogenic compound that has been extensively studied due to its potential health hazards.
Mécanisme D'action
The mechanism of action of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene involves the formation of DNA adducts, which can lead to mutations and cancer. This compound is metabolized in the body by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene are mainly related to its carcinogenic properties. This compound has been shown to induce tumors in various organs, including the lungs, liver, and skin. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene in lab experiments include its well-established carcinogenic and mutagenic properties, as well as its ability to serve as a model compound for studying the metabolism and bioactivation of PAHs. However, its toxicity and carcinogenicity also pose limitations for its use in lab experiments, as it requires special handling and disposal procedures.
Orientations Futures
There are several future directions for research on 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene. One area of focus is the development of new methods for detecting and quantifying DNA adducts formed by this compound. Another area of research is the identification of new biomarkers for assessing the exposure and health effects of PAHs in the body. Additionally, there is a need for more studies on the mechanisms of action of this compound and its metabolites, as well as its interactions with other environmental pollutants.
Méthodes De Synthèse
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including nitration of benzo(a)pyrene, oxidation of 3-nitrochrysene, and reduction of 3-nitro-9,10,11,12-tetrahydrobenzo(e)pyrene oxide. The most commonly used method is the nitration of benzo(a)pyrene, which involves the reaction of benzo(a)pyrene with nitric acid and sulfuric acid.
Applications De Recherche Scientifique
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce DNA damage and cause mutations in various cell types. This compound has also been used as a model compound for studying the metabolism and bioactivation of PAHs in the body.
Propriétés
Numéro CAS |
120812-47-7 |
|---|---|
Nom du produit |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
3-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h3-4,7-11H,1-2,5-6H2 |
Clé InChI |
NFWVIOMLXPIISE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
SMILES canonique |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
Autres numéros CAS |
120812-47-7 |
Synonymes |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



